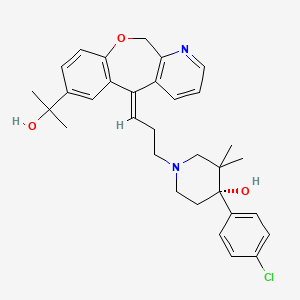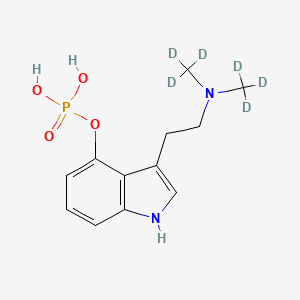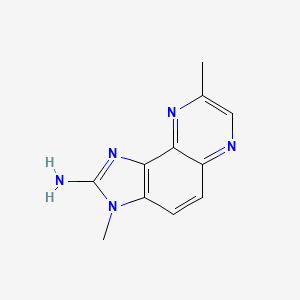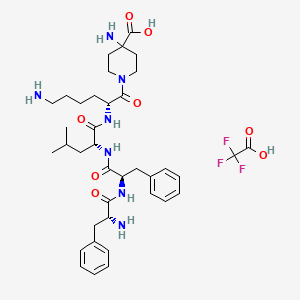
Desogestrel-13C2,d2 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desogestrel-13C2-d2 is a synthetic progestogen, specifically designed as an isotopically labeled compound. It is primarily used as an internal standard for the quantification of desogestrel in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Desogestrel itself is a synthetic hormone used in contraceptives and for the treatment of polycystic ovary syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desogestrel-13C2-d2 involves the incorporation of carbon-13 and deuterium isotopes into the desogestrel moleculeThe reaction conditions often involve the use of deuterated reagents and carbon-13 labeled precursors under controlled conditions to ensure the incorporation of isotopes .
Industrial Production Methods: Industrial production of Desogestrel-13C2-d2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is then formulated into a solid form for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: Desogestrel-13C2-d2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with isotopically labeled counterparts.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of isotopically labeled reagents under controlled conditions.
Major Products: The major products formed from these reactions are isotopically labeled analogs of desogestrel, which are used as internal standards in analytical applications .
Scientific Research Applications
Desogestrel-13C2-d2 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of desogestrel.
Biology: Employed in studies involving hormone receptor interactions and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of desogestrel.
Industry: Applied in quality control and validation of analytical methods in pharmaceutical manufacturing.
Mechanism of Action
Desogestrel-13C2-d2 exerts its effects by binding selectively to the progesterone receptor. This binding produces an effect similar to a transcription factor, leading to modifications in messenger ribonucleic acid synthesis. The compound generates low androgenic activity and inhibits ovulation by preventing the release of eggs from the ovaries .
Comparison with Similar Compounds
Desogestrel: The non-labeled version of Desogestrel-13C2-d2.
Levonorgestrel: Another synthetic progestogen used in contraceptives.
Norethisterone: A synthetic progestogen with similar applications.
Uniqueness: Desogestrel-13C2-d2 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry for the precise quantification of desogestrel. Its labeled nature allows for accurate tracking and measurement in various scientific studies .
Properties
Molecular Formula |
C22H30O |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-16,16-dideuterio-13-ethyl-17-(1,2-13C2)ethynyl-11-methylidene-2,3,6,7,8,9,10,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1/i2+1,5+1,13D2 |
InChI Key |
RPLCPCMSCLEKRS-CZSOCGGISA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CCC4=CCCC[C@@H]4[C@H]3C(=C)C[C@@]2([C@@]1([13C]#[13CH])O)CC)[2H] |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823097.png)





![7-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823131.png)

![4-[2-Hydroxy-5-methyl-7-(3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823141.png)


![7-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823166.png)
